3,3-Diiodo-2,2,4,4-tetramethylpentane
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Overview
Description
3,3-Diiodo-2,2,4,4-tetramethylpentane is an organic compound characterized by the presence of two iodine atoms attached to a highly branched pentane structure. This compound is notable for its unique structural features, which include four methyl groups and two iodine atoms, making it a subject of interest in various fields of chemical research.
Preparation Methods
The synthesis of 3,3-Diiodo-2,2,4,4-tetramethylpentane typically involves the iodination of 2,2,4,4-tetramethylpentane. One common method includes the reaction of 2,2,4,4-tetramethylpentane with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or a peracid, under controlled conditions to achieve the desired diiodo substitution . Industrial production methods may involve similar iodination reactions but are optimized for larger scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3,3-Diiodo-2,2,4,4-tetramethylpentane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to 2,2,4,4-tetramethylpentane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding alcohols or ketones, depending on the oxidizing agent used.
Scientific Research Applications
3,3-Diiodo-2,2,4,4-tetramethylpentane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of substitution and elimination reactions.
Biology: The compound can be used in biochemical assays to study the effects of iodine-containing organic molecules on biological systems.
Medicine: Research into iodine-containing compounds often explores their potential use in radiopharmaceuticals for diagnostic imaging and treatment.
Mechanism of Action
The mechanism of action of 3,3-Diiodo-2,2,4,4-tetramethylpentane in chemical reactions typically involves the cleavage of the carbon-iodine bond, which can be facilitated by nucleophilic attack or reduction. The bulky nature of the compound can influence its reactivity and the steric hindrance can affect the accessibility of the iodine atoms to reactants .
Comparison with Similar Compounds
3,3-Diiodo-2,2,4,4-tetramethylpentane can be compared to other similar compounds such as:
2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol: This compound has a hydroxyl group instead of iodine atoms and exhibits different reactivity and applications.
3-Pentanone, 2,2,4,4-tetramethyl-: This ketone has a carbonyl group and is used in different types of chemical reactions and industrial applications.
3-Bromo-2,2,4,4-tetramethylpentane: Similar in structure but with bromine atoms, this compound can undergo different substitution and elimination reactions compared to its iodine counterpart.
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
84679-80-1 |
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Molecular Formula |
C9H18I2 |
Molecular Weight |
380.05 g/mol |
IUPAC Name |
3,3-diiodo-2,2,4,4-tetramethylpentane |
InChI |
InChI=1S/C9H18I2/c1-7(2,3)9(10,11)8(4,5)6/h1-6H3 |
InChI Key |
QMBORAGLOWORRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(C)(C)C)(I)I |
Origin of Product |
United States |
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